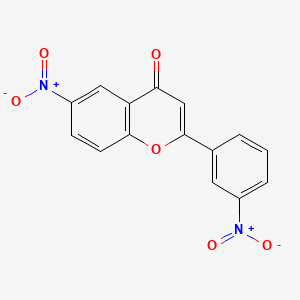

3',6-Dinitroflavone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

100914-36-1 |

|---|---|

Molecular Formula |

C15H8N2O6 |

Molecular Weight |

312.23 g/mol |

IUPAC Name |

6-nitro-2-(3-nitrophenyl)chromen-4-one |

InChI |

InChI=1S/C15H8N2O6/c18-13-8-15(9-2-1-3-10(6-9)16(19)20)23-14-5-4-11(17(21)22)7-12(13)14/h1-8H |

InChI Key |

CNVQMRWAJHEFGZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |

Other CAS No. |

100914-36-1 |

Synonyms |

3',6-dinitroflavone 6,3'-dinitroflavone 6-nitro-2-(3-nitrophenyl)-4H-1-benzopyran-4-one |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3',6-Dinitroflavone: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3',6-Dinitroflavone, more accurately known as 6,3'-Dinitroflavone (6,3'-DNF). This synthetic flavone derivative has garnered significant interest for its potent anxiolytic properties, mediated through its interaction with the central benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor. This document details its chemical structure, physicochemical properties, synthesis, and established biological activities. Detailed experimental protocols for its synthesis and key biological assays are provided, alongside a visual representation of its mechanism of action through a signaling pathway diagram.

Chemical Structure and Identification

6,3'-Dinitroflavone is a flavonoid derivative characterized by a core 2-phenylchromen-4-one structure substituted with two nitro groups at the 6 and 3' positions of the flavone skeleton.

| Identifier | Value |

| Common Name | 6,3'-Dinitroflavone (6,3'-DNF) |

| IUPAC Name | 6-nitro-2-(3-nitrophenyl)chromen-4-one |

| Molecular Formula | C15H8N2O6 |

| SMILES | O=C1C=C(OC2=C1C=C(C=C2)--INVALID-LINK--=O)C3=CC(=CC=C3)--INVALID-LINK--=O |

| InChI | InChI=1S/C15H8N2O6/c18-13-9-15(11-4-2-1-3-10(11)16(19)20)23-14-7-5-12(17(21)22)6-8(13)14/h1-9H |

Physicochemical Properties

A summary of the key physicochemical properties of 6,3'-Dinitroflavone is presented below. These values are calculated based on its chemical structure.

| Property | Value | Unit |

| Molecular Weight | 312.24 | g/mol |

| logP (calculated) | 2.8 | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 7 | |

| Rotatable Bonds | 2 | |

| Topological Polar Surface Area | 118.88 | Ų |

Synthesis

6,3'-Dinitroflavone can be synthesized via the direct nitration of flavone.[1] A general procedure adaptable for this synthesis is outlined below.

Experimental Protocol: Synthesis of 6,3'-Dinitroflavone

Materials:

-

Flavone

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Ethanol

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Buchner funnel and flask

-

Filter paper

-

Recrystallization apparatus

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add fuming nitric acid to an equal volume of concentrated sulfuric acid with constant stirring. Allow the mixture to cool to 0-5 °C.

-

Nitration Reaction: Dissolve flavone in a minimal amount of cold concentrated sulfuric acid. Slowly add this solution dropwise to the cold nitrating mixture under vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring and Quenching: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with stirring.

-

Isolation of the Crude Product: A yellow precipitate of the dinitroflavone isomers will form. Isolate the crude product by vacuum filtration using a Buchner funnel, and wash the solid thoroughly with cold distilled water until the filtrate is neutral.

-

Purification: The crude product, a mixture of dinitroflavone isomers, requires purification. Recrystallize the solid from a suitable solvent system, such as ethanol or acetic acid, to isolate the 6,3'-dinitroflavone isomer. Further purification can be achieved by column chromatography if necessary.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Determine the melting point.

Biological Activity and Mechanism of Action

6,3'-Dinitroflavone is a potent ligand for the benzodiazepine binding site on the GABAA receptor, exhibiting high affinity.[1][2] This interaction allosterically modulates the receptor, enhancing the effect of GABA and leading to anxiolytic effects.[3][4]

Signaling Pathway

The following diagram illustrates the mechanism of action of 6,3'-Dinitroflavone at the GABAA receptor.

Pharmacological Profile

6,3'-Dinitroflavone has been shown to have a potent anxiolytic effect in animal models, such as the elevated plus-maze test.[2][5] Notably, it exhibits a degree of selectivity, possessing anxiolytic properties at doses that do not cause significant sedative, myorelaxant, or amnestic effects.[5] This favorable pharmacological profile suggests its potential as a lead compound for the development of novel anxiolytic drugs with fewer side effects than classical benzodiazepines.

Key Experimental Data

The following tables summarize the quantitative data regarding the biological activity of 6,3'-Dinitroflavone.

Table 1: Binding Affinity of 6,3'-Dinitroflavone for Benzodiazepine Receptors

| Brain Region | Receptor Subtype Enriched | Ki (nM) | Reference |

| Cerebellum | Type I (α1 subunit) | Lower Ki | [5] |

| Spinal Cord | Type II | Higher Ki | [5] |

| Dentate Gyrus | Type II | Higher Ki | [5] |

Note: A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Efficacy of 6,3'-Dinitroflavone at Recombinant GABAA Receptor Subtypes

| Receptor Subtype | Modulatory Effect | Reference |

| α1β2γ2 | Low efficacy inverse agonistic | [6] |

| α5β2γ2 | Low efficacy inverse agonistic | [6] |

| α2β2γ2, α3β2γ2, α4β2γ2, α6β2γ2 | None or very low efficacy positive | [6] |

| α4β2δ, α4β3δ | None or very low efficacy positive | [6] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Protocol 1: [3H]Flunitrazepam Competitive Binding Assay

This protocol is adapted from standard procedures for assessing the binding of ligands to the benzodiazepine site of the GABAA receptor.

Objective: To determine the binding affinity (Ki) of 6,3'-Dinitroflavone for the central benzodiazepine receptor.

Materials:

-

Rat brain tissue (e.g., cerebral cortex, cerebellum)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

[3H]Flunitrazepam (radioligand)

-

Diazepam or Flumazenil (for non-specific binding determination)

-

6,3'-Dinitroflavone (test compound) at various concentrations

-

Polypropylene test tubes

-

Centrifuge

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

-

Homogenizer

-

Whatman GF/B glass fiber filters

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brain tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4 °C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step.

-

The final pellet containing the synaptic membranes is resuspended in Tris-HCl buffer to a protein concentration of approximately 1-2 mg/mL.

-

-

Binding Assay:

-

In polypropylene test tubes, add the following in order:

-

Tris-HCl buffer

-

A fixed concentration of [3H]Flunitrazepam (typically 1-2 nM).

-

Varying concentrations of 6,3'-Dinitroflavone (e.g., from 10-10 to 10-5 M).

-

For total binding, add buffer instead of the test compound.

-

For non-specific binding, add a high concentration of unlabeled diazepam or flumazenil (e.g., 10 µM).

-

Initiate the binding reaction by adding the membrane preparation.

-

-

The final assay volume should be consistent (e.g., 500 µL).

-

-

Incubation: Incubate the tubes at 0-4 °C for 60-90 minutes to reach equilibrium.

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through Whatman GF/B glass fiber filters.

-

Wash the filters rapidly with ice-cold Tris-HCl buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to stand for several hours.

-

Measure the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of 6,3'-Dinitroflavone.

-

Determine the IC50 value (the concentration of 6,3'-Dinitroflavone that inhibits 50% of the specific binding of [3H]Flunitrazepam).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Elevated Plus-Maze Test for Anxiolytic Activity

This protocol is a standard behavioral assay to assess anxiety-like behavior in rodents.

Objective: To evaluate the anxiolytic effects of 6,3'-Dinitroflavone in mice.

Materials:

-

Elevated plus-maze apparatus (two open arms and two closed arms elevated from the floor).

-

Adult male mice.

-

6,3'-Dinitroflavone solution for injection (e.g., dissolved in a vehicle like DMSO and diluted in saline).

-

Vehicle solution (control).

-

Syringes and needles for intraperitoneal (i.p.) injection.

-

Video camera and tracking software (optional but recommended for accurate data collection).

-

Stopwatch.

-

70% ethanol for cleaning.

Procedure:

-

Acclimatization: Allow the mice to acclimatize to the testing room for at least 1 hour before the experiment. The room should be quiet and have controlled lighting.

-

Drug Administration:

-

Administer 6,3'-Dinitroflavone (e.g., at doses ranging from 0.1 to 10 mg/kg) or the vehicle solution via i.p. injection.

-

Allow a pre-treatment period of 15-30 minutes before testing.

-

-

Testing:

-

Place a mouse individually in the center of the elevated plus-maze, facing one of the open arms.

-

Allow the mouse to explore the maze freely for a 5-minute period.

-

Record the following parameters, either manually or using video tracking software:

-

Number of entries into the open arms.

-

Time spent in the open arms.

-

Number of entries into the closed arms.

-

Time spent in the closed arms.

-

Total number of arm entries (as a measure of general locomotor activity).

-

-

-

Post-Test:

-

After the 5-minute test period, return the mouse to its home cage.

-

Thoroughly clean the maze with 70% ethanol between each trial to remove any olfactory cues.

-

-

Data Analysis:

-

Calculate the percentage of open arm entries ( (open arm entries / total arm entries) x 100) and the percentage of time spent in the open arms ( (time in open arms / 300 seconds) x 100).

-

An increase in these parameters in the drug-treated group compared to the vehicle-treated group is indicative of an anxiolytic effect.

-

Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Conclusion

6,3'-Dinitroflavone is a synthetic flavonoid with well-documented anxiolytic properties mediated by its interaction with the benzodiazepine binding site of the GABAA receptor. Its distinct pharmacological profile, characterized by anxiolytic effects at non-sedating doses, makes it a valuable tool for neuropharmacological research and a promising scaffold for the development of novel therapeutic agents for anxiety disorders. This technical guide provides a foundational resource for researchers and drug development professionals working with or interested in this compound.

References

- 1. 6,3'-Dinitroflavone: a high affinity ligand for the BZD-R with potent anxiolytic properties. - CONICET [bicyt.conicet.gov.ar]

- 2. Anxioselective properties of 6,3'-dinitroflavone, a high-affinity benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABAA receptor - Wikipedia [en.wikipedia.org]

- 4. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6,3'-Dinitroflavone is a low efficacy modulator of GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

3',6-Dinitroflavone: A Technical Guide for Drug Development Professionals

An In-depth Review of a Potent and Selective Anxiolytic Agent

Abstract

3',6-Dinitroflavone is a synthetic flavonoid derivative that has garnered significant interest within the scientific community for its potent anxiolytic properties.[1] This technical guide provides a comprehensive overview of this compound, consolidating available data on its synthesis, mechanism of action, and pharmacological effects. Tailored for researchers, scientists, and drug development professionals, this document details the compound's interaction with GABAA receptors, presents quantitative data in structured tables, outlines key experimental protocols, and visualizes relevant pathways and workflows to facilitate a deeper understanding of its therapeutic potential.

Introduction

Flavonoids, a class of naturally occurring polyphenolic compounds, have long been investigated for their diverse biological activities. This compound, a synthetically modified flavone, has emerged as a particularly promising anxiolytic agent.[1] It exhibits a distinct pharmacological profile, demonstrating significant anxiolytic effects at doses that do not induce the common side effects associated with traditional benzodiazepines, such as sedation, myorelaxation, or amnesia.[1] This selective activity is attributed to its modulatory effects on the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Chemical Properties and Synthesis

This compound is characterized by a flavone core structure with nitro groups substituted at the 3' and 6 positions of the phenyl and benzopyran rings, respectively.

Proposed Synthesis of this compound

Step 1: Synthesis of the Flavone Backbone

A common method for synthesizing the flavone backbone is the Allan-Robinson reaction or a modification thereof. This typically involves the reaction of a 2-hydroxyacetophenone derivative with an aromatic anhydride and its sodium salt, or the Baker-Venkataraman rearrangement followed by cyclization.

Step 2: Nitration of the Flavone Core

The synthesized flavone would then undergo nitration to introduce the two nitro groups. Based on the synthesis of 3,6-dinitrocarbazole, a mixture of concentrated nitric acid and sulfuric acid at a controlled low temperature would likely be employed.[2] The directing effects of the existing functional groups on the flavone core would influence the position of nitration. The reaction would proceed as follows:

-

Reactants: Flavone, concentrated nitric acid (HNO3), concentrated sulfuric acid (H2SO4).

-

Conditions: The reaction is typically carried out at a low temperature (e.g., 0-10°C) to control the rate of reaction and prevent over-nitration.

-

Procedure: The flavone is dissolved in concentrated sulfuric acid, and a cooled mixture of nitric and sulfuric acids (nitrating mixture) is added dropwise with constant stirring.

-

Work-up: After the reaction is complete, the mixture is poured onto ice water, causing the nitrated product to precipitate. The precipitate is then filtered, washed with water to remove residual acid, and purified, typically by recrystallization.

Mechanism of Action: Modulation of GABAA Receptors

This compound exerts its anxiolytic effects primarily through its interaction with the GABAA receptor, a ligand-gated ion channel.[3] Unlike direct agonists, it acts as a low-efficacy modulator, meaning it has a subtle effect on the receptor's response to GABA.[3]

Binding Affinity and Subtype Selectivity

Binding studies using [3H]flunitrazepam, a benzodiazepine site radioligand, have demonstrated that this compound has a high affinity for the benzodiazepine binding site on the GABAA receptor.[3] Notably, it exhibits selectivity for different receptor subtypes, showing the highest affinity for receptors containing the α1 subunit.[3][4]

Table 1: Binding Affinity (Ki) of this compound for GABAA Receptor Subtypes

| GABAA Receptor Subtype | Ki (nM) |

|---|---|

| α1β2γ2 | 9.7[4] |

| α2β2γ2 | 50.6[4] |

| α3β2γ2 | 26.2[4] |

| α5β2γ2 | ~200.0[4] |

Functional Modulation

Electrophysiological studies using the two-electrode voltage-clamp technique in Xenopus oocytes have revealed that this compound does not activate the GABAA receptor on its own.[3] Instead, it modulates the receptor's response to GABA in a subtype-dependent manner. It acts as a low-efficacy inverse agonist at α1β2γ2 and α5β2γ2 subtypes, while showing little to no effect or very low-efficacy positive modulation at other subtypes.[3]

Pharmacological Effects

Anxiolytic Activity

The anxiolytic properties of this compound have been demonstrated in preclinical studies using the elevated plus-maze test in mice.[1][5] This test is a widely accepted model for assessing anxiety-like behavior in rodents.

Table 2: Anxiolytic Activity of this compound in the Elevated Plus-Maze Test

| Species | Dose (mg/kg, i.p.) | Effect |

|---|---|---|

| Mice | 0.01 - 0.03 | Significant increase in time spent in open arms[5] |

| Mice | 0.1 | Significant anxiolytic effect[1] |

Favorable Side-Effect Profile

A key advantage of this compound is its favorable side-effect profile compared to classical benzodiazepines like diazepam. At doses that produce a significant anxiolytic effect, this compound does not cause significant sedation, muscle relaxation (myorelaxation), or memory impairment (amnesia).[1]

Experimental Protocols

[3H]Flunitrazepam Binding Assay

This assay is used to determine the binding affinity of a compound to the benzodiazepine site of the GABAA receptor.

-

Membrane Preparation: Whole brains (excluding the cerebellum) from male Wistar rats are homogenized in a Na-K phosphate buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed multiple times to remove endogenous GABA.[6][7]

-

Incubation: A specific amount of membrane protein (e.g., 2 mg) is incubated with a low concentration of [3H]Flunitrazepam (e.g., 1 nM) and varying concentrations of the test compound (this compound).[6] The incubation is carried out at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes).[6]

-

Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a known benzodiazepine (e.g., 10 µM diazepam) to determine the amount of non-specific binding of the radioligand.[6]

-

Filtration and Counting: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed to remove unbound radioligand and then placed in scintillation vials. A scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.[7]

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage-Clamp in Xenopus Oocytes

This electrophysiological technique is used to study the functional effects of a compound on ion channels expressed in Xenopus oocytes.

-

Oocyte Preparation and cRNA Injection: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer. Complementary RNA (cRNA) encoding the desired GABAA receptor subunits is injected into the oocytes. The oocytes are then incubated for several days to allow for receptor expression.[8]

-

Electrode Preparation and Impalement: Two microelectrodes are pulled from glass capillaries and filled with a conducting solution (e.g., 3 M KCl). The oocyte is placed in a recording chamber continuously perfused with a recording solution. The two microelectrodes are then carefully inserted into the oocyte.[9][10]

-

Voltage Clamping and Recording: One electrode measures the membrane potential, while the other injects current to clamp the membrane potential at a desired holding potential (e.g., -60 mV).[4]

-

Drug Application: GABA and the test compound (this compound) are applied to the oocyte via the perfusion system. The resulting changes in the chloride current flowing through the GABAA receptors are recorded.[4]

-

Data Analysis: The amplitude and kinetics of the GABA-evoked currents in the presence and absence of the test compound are analyzed to determine its modulatory effects (e.g., potentiation, inhibition, or no effect).

Elevated Plus-Maze Test in Mice

This behavioral test is used to assess the anxiolytic or anxiogenic effects of drugs in rodents.

-

Apparatus: The apparatus consists of a plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.[11]

-

Procedure: Mice are individually placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (e.g., 5 minutes).[12][13] The test is typically conducted under controlled lighting conditions.

-

Drug Administration: The test compound (this compound) or vehicle is administered to the mice (e.g., via intraperitoneal injection) a specific time before the test (e.g., 30 minutes).[14]

-

Data Collection: The behavior of the mice is recorded using a video camera. The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.[11]

-

Data Analysis: The data are analyzed to compare the behavior of the drug-treated group with the vehicle-treated control group. An increase in the time spent in the open arms and/or the number of open-arm entries is indicative of an anxiolytic effect.

Visualizations

Signaling Pathway

Caption: Allosteric modulation of the GABAA receptor signaling pathway by this compound.

Experimental Workflow

Caption: Experimental workflow for the evaluation of this compound.

Conclusion

This compound represents a compelling lead compound in the development of novel anxiolytic therapies. Its high affinity and subtype selectivity for the GABAA receptor, coupled with a favorable preclinical safety profile, underscore its potential as a more targeted and tolerable alternative to existing anxiolytics. The detailed methodologies and consolidated data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic applications of this promising molecule. Future studies should focus on elucidating its pharmacokinetic and pharmacodynamic properties in more detail, as well as exploring its efficacy in a broader range of anxiety models.

References

- 1. Anxioselective properties of 6,3'-dinitroflavone, a high-affinity benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. 6,3'-Dinitroflavone is a low efficacy modulator of GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

- 5. researchgate.net [researchgate.net]

- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Two-electrode voltage-clamp recordings in Xenopus oocytes [bio-protocol.org]

- 9. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 10. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 11. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. psicothema.com [psicothema.com]

An In-depth Technical Guide to 3',6-Dinitroflavone: Discovery, History, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic flavonoid, 3',6-Dinitroflavone. It details its discovery as a potent and selective ligand for the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor. This document collates key quantitative data, outlines detailed experimental protocols for its synthesis and biological evaluation, and presents its mechanism of action through signaling pathway diagrams. The information herein is intended to serve as a foundational resource for researchers in pharmacology, neuroscience, and drug development.

Discovery and History

This compound, also referred to in scientific literature as 6,3'-dinitroflavone, is a synthetic flavone derivative that emerged from structure-activity relationship studies aimed at identifying novel, potent ligands for the benzodiazepine (BZD) binding site on the GABAA receptor.[1] These efforts were driven by the quest for anxiolytic agents with improved pharmacological profiles over classical benzodiazepines, seeking to separate the desired anxiolytic effects from unwanted side effects such as sedation, myorelaxation, and amnesia.[2]

The introduction of electronegative nitro groups at the 3' and 6 positions of the flavone backbone was found to significantly enhance binding affinity for the BZD receptor.[1] Subsequent pharmacological characterization revealed that this compound possesses potent anxiolytic properties, demonstrating anxioselective effects in preclinical models.[2] It was found to be a high-affinity ligand for central benzodiazepine receptors, exhibiting a more potent anxiolytic effect in the elevated plus-maze test than diazepam.[2][3] Notably, at its anxiolytic doses, it did not produce the anticonvulsant or myorelaxant effects typically associated with benzodiazepines.[2]

Chemical Synthesis

While a specific, detailed synthesis for this compound is not extensively published, a plausible synthetic route can be derived from established methods for flavone synthesis. The core of the synthesis involves the condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde, followed by cyclization.

A likely synthetic pathway for this compound would involve the following key steps:

-

Preparation of Starting Materials:

-

Synthesis of 2'-hydroxy-5'-nitroacetophenone.

-

Synthesis of 3-nitrobenzaldehyde.

-

-

Chalcone Formation: Base-catalyzed Claisen-Schmidt condensation of 2'-hydroxy-5'-nitroacetophenone and 3-nitrobenzaldehyde to form the corresponding chalcone (1-(2-hydroxy-5-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one).

-

Cyclization to Flavone: Oxidative cyclization of the chalcone intermediate using a suitable reagent, such as iodine in dimethyl sulfoxide (DMSO), to yield this compound.

This proposed synthesis is analogous to the well-documented synthesis of other substituted flavones.[4][5][6]

Mechanism of Action: A Modulator of GABAA Receptors

This compound exerts its pharmacological effects by acting as a modulator of the GABAA receptor, a ligand-gated ion channel that is the primary mediator of inhibitory neurotransmission in the central nervous system.[7] Specifically, it binds to the benzodiazepine site, an allosteric modulatory site on the receptor complex.[7]

The binding of this compound to this site does not directly open the chloride ion (Cl-) channel but rather influences the effect of the endogenous ligand, GABA.[7][8] Its interaction is subtype-selective, showing a higher affinity for GABAA receptors containing the α1 subunit.[7][8]

Further characterization has revealed that this compound is a low-efficacy modulator.[7][8] On GABAA receptor subtypes α1β2γ2 and α5β2γ2, it acts as a weak inverse agonist, slightly reducing the GABA-elicited chloride current.[7][8] On other subtypes, such as α2β2γ2 and α3β2γ2, it behaves as an antagonist or a very weak partial agonist.[7][8] The anxiolytic effects of this compound are sensitive to and can be blocked by the classical benzodiazepine antagonist, Ro 15-1788 (flumazenil).[2][7]

References

- 1. Flavonoid modulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anxioselective properties of 6,3'-dinitroflavone, a high-affinity benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. researchgate.net [researchgate.net]

- 7. 6,3'-Dinitroflavone is a low efficacy modulator of GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

Biological Activity of Synthetic Nitroflavones: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flavonoids are a diverse class of polyphenolic compounds widely found in nature, renowned for their broad spectrum of biological activities.[1] Synthetic modification of the basic flavone scaffold offers an avenue to enhance potency, selectivity, and drug-like properties. The introduction of a nitro (NO₂) group, a potent electron-withdrawing moiety, has been a successful strategy in medicinal chemistry to create novel bioactive molecules.[2] The nitro group can significantly alter the electronic properties of the flavone core, often enhancing interactions with biological targets and participating in critical redox reactions within cells.[3] This guide provides an in-depth technical overview of the biological activities of synthetic nitroflavones, focusing on their anticancer, anxiolytic, and enzyme-inhibiting properties, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Biological Activities and Mechanisms of Action

Anticancer Activity

A significant area of investigation for synthetic nitroflavones is their potential as antineoplastic agents. These compounds have demonstrated potent and selective cytotoxicity against various cancer cell lines.[1][4]

Key Compound: 2'-Nitroflavone

2'-Nitroflavone has emerged as a lead compound with strong antitumor activity, particularly against hematological and cervical cancer cells.[1][5] It exerts a potent antimitogenic effect on cancer cells while showing significantly less impact on the proliferation of non-neoplastic cells, suggesting a favorable selectivity profile.[1][4]

Mechanism of Action: Apoptosis Induction and MAPK Pathway Modulation

The anticancer effects of 2'-nitroflavone are primarily mediated through the induction of apoptosis (programmed cell death) and modulation of key signaling cascades.[6]

-

Cell Cycle Arrest: Treatment with 2'-nitroflavone leads to cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding through mitosis.[6][7]

-

Apoptosis Induction: The compound triggers a robust apoptotic response characterized by chromatin condensation, DNA fragmentation, and the externalization of phosphatidylserine, which is detectable by Annexin V staining.[5][7]

-

Signaling Pathway Modulation: The pro-apoptotic activity of 2'-nitroflavone is intricately linked to its ability to modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In human leukemia (HL-60) cells, 2'-nitroflavone activates the p38 and c-Jun NH₂-terminal kinase (JNK) pathways while simultaneously inhibiting the phosphorylation of extracellular signal-regulated kinases (ERK) 1/2.[6][7] The activation of JNK and inhibition of ERK1/2 are crucial for the resulting apoptotic response.[7] This modulation leads to the activation of both major apoptotic pathways:

-

Extrinsic (Death Receptor) Pathway: 2'-nitroflavone upregulates the expression of the TNF-related apoptosis-inducing ligand (TRAIL) and its death receptor (DR5), as well as Fas and Fas-L, initiating a caspase-8-dependent signaling cascade.[5][7]

-

Intrinsic (Mitochondrial) Pathway: The compound promotes the translocation of the pro-apoptotic protein Bax to the mitochondria and decreases the expression of the anti-apoptotic protein Bcl-xL.[5] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome C into the cytosol, which in turn activates caspase-9.[5][7] Both pathways converge on the activation of the executioner caspase-3, which orchestrates the final stages of cell death.[6][7]

-

Anxiolytic Activity

Certain synthetic nitroflavones exhibit significant neuromodulatory effects, particularly anxiolytic-like properties, by interacting with the central nervous system.

Key Compound: 6-Bromo-3'-nitroflavone

This disubstituted flavone is a potent ligand for benzodiazepine receptors and demonstrates clear anxiolytic-like effects in preclinical models.[8]

Mechanism of Action: GABA-A Receptor Modulation

6-Bromo-3'-nitroflavone's anxiolytic action is mediated through its interaction with the GABA-A receptor complex. It acts as a partial agonist at the benzodiazepine binding site.[8] This binding potentiates the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions (³⁶Cl⁻) into neurons.[8] This hyperpolarizes the neuron, making it less likely to fire and thus producing a calming or anxiolytic effect. Unlike full agonists like diazepam, 6-bromo-3'-nitroflavone produces these anxiolytic effects at doses that do not cause significant myorelaxant, amnesic, or sedative side effects, suggesting a potentially safer therapeutic window.[8]

Enzyme Inhibition

The electrophilic nature of the nitro-functionalized flavone ring makes these compounds effective inhibitors of various enzymes critical to disease progression.

Key Compound: 2-(4-nitrophenyl)chromen-4-one (4NCO)

This synthetic nitroflavone has been identified through in silico studies as a potent inhibitor of human poly (ADP-ribose) polymerase 1 (hPARP1).[9]

Mechanism of Action: Competitive Inhibition of hPARP1

hPARP1 is a key enzyme in the DNA damage response pathway, and its inhibition is a validated strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). 4NCO is predicted to act as a competitive inhibitor, binding to the active site of hPARP1 and preventing its normal function.[9] Molecular docking and simulation studies suggest it forms a stable interaction with the enzyme, rendering it inactive with a high predicted inhibitory activity.[9]

Quantitative Bioactivity Data

The biological activities of synthetic nitroflavones have been quantified using various in vitro and in vivo assays. The following tables summarize key data points from the literature.

Table 1: Anticancer Activity of Synthetic Nitroflavones

| Compound | Cell Line | Assay Type | Parameter | Value | Reference(s) |

| 2'-Nitroflavone | HL-60 (human leukemia) | MTS Assay | IC₅₀ | 1 ± 0.5 µM | [1],[4] |

| 2'-Nitroflavone | NFS-60 (murine leukemia) | MTS Assay | IC₅₀ | ~ 8 µM | [1],[4] |

| 2'-Nitroflavone | LB02 (murine T cell leukemia) | MTS Assay | IC₅₀ | ~ 8 µM | [1],[4] |

| 3-Nitrophenyl chalcone derivative | HCT-116 (human colon cancer) | SRB Assay | IC₅₀ (48h) | 1.71 µM | [10] |

| 3-Nitrophenyl chalcone derivative | HT-29 (human colon cancer) | SRB Assay | IC₅₀ (48h) | 7.76 µM | [10] |

| 5-Nitrofuran-isatin hybrid | HCT 116 (human colon cancer) | MTT Assay | IC₅₀ | 1.62 - 8.8 µM | [11] |

Table 2: Anxiolytic and Receptor Binding Activity of Synthetic Nitroflavones

| Compound | Assay Type | Parameter | Value | Reference(s) |

| 6-Bromo-3'-nitroflavone | Elevated Plus-Maze (mice) | Anxiolytic Dose | 0.01 - 0.3 mg/kg (i.p.) | [8] |

| 6-Bromo-3'-nitroflavone | GABA-stimulated ³⁶Cl⁻ influx | Potentiation | 126-138% (at 0.1-1 mM) | [8] |

| 6-Nitro-3'-bromoflavone | [³H]flunitrazepam binding | Kᵢ | 17 - 36 nM | [12] |

Table 3: Enzyme Inhibitory Activity of Synthetic Nitroflavones

| Compound | Target Enzyme | Assay Type | Parameter | Value | Reference(s) |

| 2-(4-nitrophenyl)chromen-4-one (4NCO) | hPARP1 | In silico analysis | Predicted Inhibition | 96% | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of synthetic nitroflavones.

Cell Viability and Cytotoxicity Assay (MTS Protocol)

This colorimetric assay is used to determine the number of viable cells in proliferation or cytotoxicity studies and to calculate IC₅₀ values.

-

Cell Plating: Seed cells in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of the synthetic nitroflavone in culture medium. A typical starting concentration might be 100 µM, with 2-fold or 3-fold dilutions.

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (background control).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[13]

-

MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well.[13]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light, until the color develops.

-

Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Calculation: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[14]

Apoptosis Detection by Annexin V & Propidium Iodide Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Treat cells with the nitroflavone compound for the desired time. Include an untreated control.

-

Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[15]

-

Washing: Wash the cell pellet once with 1 mL of cold 1X PBS, centrifuge again, and discard the supernatant.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[16]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.[15]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]

-

Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[15]

-

Healthy cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Caspase Activity Fluorometric Assay

This assay quantifies the activity of key executioner caspases (e.g., caspase-3, -8, -9) using a fluorogenic substrate.

-

Cell Lysis: Induce apoptosis in cells and pellet 2-5 x 10⁶ cells. Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[2]

-

Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.[17]

-

Reaction Setup: In a 96-well black plate, add 50 µL of cell lysate per well.

-

Reaction Buffer Preparation: Prepare 2X Reaction Buffer containing 10 mM DTT. Add 50 µL of this buffer to each well containing lysate.[17]

-

Substrate Addition: Add 5 µL of the specific 1 mM caspase substrate (e.g., DEVD-AFC for caspase-3) to each well.[17]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[2][17]

-

Analysis: Compare the fluorescence of treated samples to untreated controls to determine the fold-increase in caspase activity.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify changes in the expression levels of specific proteins, such as Bax and Bcl-2.

-

Protein Extraction: Lyse treated and untreated cells using RIPA buffer with protease inhibitors. Determine the total protein concentration using a BCA assay.

-

SDS-PAGE: Load 20-40 µg of protein from each sample onto an 8-12% SDS-polyacrylamide gel. Run the gel to separate proteins by size.[18]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-Bcl-2, anti-β-actin) overnight at 4°C.[18]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 6. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[18]

-

Quantification: Use densitometry software to quantify the band intensity. Normalize the target protein levels to a loading control (e.g., β-actin) to compare expression between samples.[18]

Conclusion

Synthetic nitroflavones represent a promising class of compounds with diverse and potent biological activities. The introduction of the nitro group onto the flavone scaffold has proven effective in generating molecules with significant anticancer, anxiolytic, and enzyme-inhibitory properties. The detailed mechanisms, involving the modulation of complex signaling networks like the MAPK pathway and direct interaction with CNS receptors, highlight their potential for targeted therapeutic development. The quantitative data and standardized protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this valuable chemical class. Future work should focus on expanding the library of synthetic nitroflavones, conducting comprehensive structure-activity relationship (SAR) studies, and advancing lead compounds into more complex preclinical and clinical models.

References

- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. abcam.com [abcam.com]

- 3. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. 2'-Nitroflavone induces cell cycle arrest and apoptosis in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2'-Nitroflavone induces apoptosis and modulates mitogen-activated protein kinase pathways in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 8. Pharmacological characterization of 6-bromo-3'-nitroflavone, a synthetic flavonoid with high affinity for the benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2´-nitroflavone induces apoptosis and modulates MAPK pathways in human leukaemia cells - CONICET [bicyt.conicet.gov.ar]

- 10. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 17. resources.rndsystems.com [resources.rndsystems.com]

- 18. 2.8. Western Blot Analysis for Bax, Bcl-2, caspase-3, p53, IκBα, p-IκBα, NF-κB, and Nucling [bio-protocol.org]

3',6-Dinitroflavone: A Comprehensive Technical Guide to its Interaction with GABA(A) Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 3',6-dinitroflavone, a synthetic flavonoid, as a ligand for the γ-aminobutyric acid type A (GABA(A)) receptor. It consolidates key findings on its binding affinity, functional activity at various receptor subtypes, and its behavioral effects. This document is intended to be a comprehensive resource, offering detailed experimental protocols and visual representations of signaling pathways and experimental workflows to facilitate further research and drug development efforts in the field of GABAergic modulation.

Introduction

The GABA(A) receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its allosteric modulation by various pharmacological agents, most notably benzodiazepines, has been a cornerstone of treatment for anxiety, insomnia, and seizure disorders. Flavonoids, a class of naturally occurring and synthetic compounds, have emerged as a promising source of novel GABA(A) receptor ligands with potentially more favorable side-effect profiles than classical benzodiazepines. Among these, this compound has garnered significant interest due to its high affinity for the benzodiazepine binding site and its distinct pharmacological profile. This guide aims to provide a thorough understanding of the biochemical and pharmacological properties of this compound and its interaction with GABA(A) receptors.

Biochemical and Pharmacological Profile

Binding Affinity at GABA(A) Receptor Subtypes

This compound exhibits a high affinity for the benzodiazepine binding site on the GABA(A) receptor.[1] Its binding affinity, however, varies depending on the subunit composition of the receptor, demonstrating a degree of subtype selectivity. The compound shows a higher affinity for receptors containing the α1 subunit compared to those with α2, α3, or α5 subunits.[2][3] This differential affinity is a crucial aspect of its pharmacological profile and may underlie its anxioselective properties.

Table 1: Binding Affinity (Ki) of this compound at Recombinant Human GABA(A) Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| α1β2γ2 | 9.7 |

| α2β2γ2 | 50.6 |

| α3β2γ2 | 26.2 |

| α5β2γ2 | ~200 |

Data compiled from Furtmueller et al. (2008).

Functional Activity at GABA(A) Receptors

Electrophysiological studies have revealed that this compound is a low-efficacy modulator of GABA(A) receptors.[2] Unlike classical benzodiazepines, it does not potentiate GABA-evoked currents to the same extent. In fact, its functional activity is complex and subtype-dependent.

-

α1β2γ2 and α5β2γ2 subtypes: this compound acts as a weak inverse agonist, slightly reducing GABA-elicited chloride currents.[2]

-

α2β2γ2 and α3β2γ2 subtypes: It demonstrates either no significant modulatory effect or acts as a very weak partial agonist.[2]

This low intrinsic efficacy is a key characteristic that distinguishes it from full agonists like diazepam and may contribute to its favorable side-effect profile, particularly the reduced sedative and myorelaxant effects.[1]

Table 2: Modulatory Efficacy of this compound on GABA-Evoked Currents in Recombinant GABA(A) Receptors

| Receptor Subtype | Modulatory Effect |

| α1β2γ2 | Weak Inverse Agonist |

| α2β2γ2 | None / Very Weak Partial Agonist |

| α3β2γ2 | Very Weak Partial Agonist |

| α5β2γ2 | Weak Inverse Agonist |

Data compiled from Furtmueller et al. (2008).

In Vivo Pharmacological Effects

In animal models, this compound exhibits potent anxiolytic-like effects without the pronounced sedation, muscle relaxation, or amnesia associated with classical benzodiazepines.[1] Its anxiolytic activity has been demonstrated in the elevated plus-maze test, a standard behavioral paradigm for assessing anxiety in rodents.[1][4] Notably, the anxiolytic effects of this compound can be blocked by the benzodiazepine antagonist flumazenil (Ro 15-1788), confirming its action via the benzodiazepine binding site.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from appropriately substituted acetophenone and benzaldehyde precursors. A common and effective method involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by oxidative cyclization to yield the flavone core.

Step 1: Synthesis of 2'-Hydroxy-5'-nitro-3-nitrochalcone (Chalcone Intermediate)

-

To a stirred solution of 2-hydroxy-5-nitroacetophenone (1 equivalent) and 3-nitrobenzaldehyde (1 equivalent) in ethanol, add a 50% aqueous solution of potassium hydroxide (KOH) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

-

Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the crude product.

-

Recrystallize the crude chalcone from a suitable solvent such as ethanol to obtain the purified 2'-hydroxy-5'-nitro-3-nitrochalcone.

Step 2: Oxidative Cyclization to this compound

-

Dissolve the purified chalcone from Step 1 in dimethyl sulfoxide (DMSO).

-

Add a catalytic amount of iodine (I₂) to the solution.

-

Heat the reaction mixture at 100-120 °C for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a cold aqueous solution of sodium thiosulfate to quench the excess iodine.

-

The precipitated solid is the crude this compound. Filter the precipitate, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Radioligand Binding Assay for GABA(A) Receptors

This protocol describes a competitive binding assay to determine the affinity of this compound for the benzodiazepine binding site on GABA(A) receptors using [³H]flunitrazepam as the radioligand.

Materials:

-

Rat whole brain tissue or cells expressing recombinant GABA(A) receptors.

-

Homogenization buffer: 0.32 M sucrose, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

[³H]flunitrazepam (specific activity ~80 Ci/mmol).

-

Unlabeled flunitrazepam or diazepam for non-specific binding determination.

-

This compound stock solution in DMSO.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the brain tissue or cells in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspending in assay buffer and centrifuging again. Repeat this wash step twice.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL.

-

-

Binding Assay:

-

Set up assay tubes containing:

-

Total Binding: Assay buffer, membrane preparation, and [³H]flunitrazepam (final concentration ~1 nM).

-

Non-specific Binding: Assay buffer, membrane preparation, [³H]flunitrazepam, and a high concentration of unlabeled flunitrazepam or diazepam (e.g., 10 µM).

-

Competition: Assay buffer, membrane preparation, [³H]flunitrazepam, and varying concentrations of this compound.

-

-

Incubate the tubes at 4°C for 60-90 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific [³H]flunitrazepam binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) from the competition curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol outlines the procedure for assessing the functional activity of this compound on GABA(A) receptors expressed in Xenopus laevis oocytes.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the desired GABA(A) receptor subunits (e.g., α1, β2, γ2).

-

Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

-

GABA stock solution.

-

This compound stock solution in DMSO.

-

Two-electrode voltage clamp amplifier and data acquisition system.

-

Glass microelectrodes (filled with 3 M KCl).

Procedure:

-

Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

-

Inject the oocytes with a mixture of cRNAs for the desired GABA(A) receptor subunits.

-

Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage sensing and one for current injection).

-

Clamp the membrane potential at a holding potential of -60 to -80 mV.

-

Apply GABA at a concentration that elicits a submaximal current (e.g., EC₂₀) to establish a baseline response.

-

Co-apply this compound with the same concentration of GABA and record the change in current amplitude.

-

To test for direct agonist activity, apply this compound in the absence of GABA.

-

Perform dose-response experiments by applying a range of this compound concentrations.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

-

Express the effect of this compound as a percentage of the control GABA response.

-

Plot the percentage modulation against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ or IC₅₀.

-

Visualizations

Signaling Pathway

Caption: GABA(A) receptor signaling pathway modulation by this compound.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay.

Experimental Workflow: Two-Electrode Voltage Clamp

Caption: Workflow for a two-electrode voltage clamp experiment.

Conclusion

This compound represents a compelling lead compound for the development of novel anxiolytics. Its high affinity for the benzodiazepine binding site, coupled with its low intrinsic efficacy and subtype-selectivity, results in a pharmacological profile characterized by potent anxiolysis with a reduced burden of the side effects commonly associated with classical benzodiazepines. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and other related flavonoids as modulators of the GABA(A) receptor. Future research should focus on elucidating the precise molecular interactions of this compound with different GABA(A) receptor subtypes and on optimizing its pharmacokinetic properties for clinical development.

References

anxiolytic properties of 3',6-Dinitroflavone

An In-Depth Technical Guide to the Anxiolytic Properties of 3',6-Dinitroflavone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic flavone derivative this compound (6,3'-DNF), focusing on its potent anxiolytic properties and its mechanism of action at the GABA-A receptor. The information is compiled from peer-reviewed scientific literature to support research and development in the field of anxiolytic drug discovery.

Executive Summary

This compound is a synthetic flavonoid that demonstrates significant anxiolytic-like effects in preclinical models.[1][2] It acts as a high-affinity ligand for the benzodiazepine (BZD) binding site on the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] Notably, 6,3'-DNF exhibits a highly desirable pharmacological profile, characterized by a potent anxiolytic action at doses significantly lower than those causing sedation, myorelaxation, or amnesia.[1] This anxioselective profile suggests its potential as a lead compound for developing novel anxiety treatments with an improved side-effect profile compared to classical benzodiazepines.

Mechanism of Action: GABA-A Receptor Modulation

The anxiolytic effects of this compound are mediated through its interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. 6,3'-DNF binds to the allosteric benzodiazepine site, located at the interface of α and γ subunits, and modulates the receptor's response to GABA.[2][4]

However, its action is complex and subtype-selective. Electrophysiological studies reveal that 6,3'-DNF is a low-efficacy modulator.[2] It produces a slight inverse agonistic effect on GABA-A receptors containing α1 and α5 subunits, while having minimal to no positive modulatory effect on receptors containing α2, α3, α4, or α6 subunits.[2] This unique profile, where it binds with high affinity but exhibits low intrinsic activity, likely contributes to its anxioselective properties, separating anxiety reduction from sedative and other BZD-related side effects. The anxiolytic action is effectively blocked by Ro15-1788 (Flumazenil), a specific antagonist of the benzodiazepine binding site, confirming its mode of action.[1][2]

References

- 1. Anxioselective properties of 6,3'-dinitroflavone, a high-affinity benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

- 3. 6,3'-Dinitroflavone: a high affinity ligand for the BZD-R with potent anxiolytic properties. - CONICET [bicyt.conicet.gov.ar]

- 4. 6,3'-Dinitroflavone is a low efficacy modulator of GABAA receptors - CONICET [bicyt.conicet.gov.ar]

The Pharmacokinetic Profile of 3',6-Dinitroflavone: A Technical Guide for Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',6-Dinitroflavone, a synthetic flavonoid derivative, has garnered attention for its potent anxiolytic properties, which are mediated through its interaction with the central benzodiazepine binding site on the γ-aminobutyric acid type A (GABAA) receptor. Despite promising pharmacodynamic effects, a comprehensive understanding of its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is crucial for its further development as a therapeutic agent. This technical guide synthesizes the available, though limited, information on this compound and provides a predictive assessment of its pharmacokinetic characteristics based on the established principles of flavonoid pharmacology. Furthermore, this document outlines detailed experimental protocols essential for the definitive characterization of its ADME profile, aiming to bridge the current knowledge gap and guide future preclinical research.

Introduction

Flavonoids, a class of polyphenolic compounds ubiquitously found in nature, are known for their diverse pharmacological activities. Synthetic flavonoids, such as this compound (also cited in the literature as 6,3'-Dinitroflavone), have been designed to optimize specific therapeutic effects. This compound has been identified as a high-affinity ligand for the benzodiazepine receptor, exhibiting potent anxiolytic effects in preclinical models.[1][2] These effects are observed at doses significantly lower than those causing sedation, suggesting a favorable therapeutic window.[2]

However, the progression of this promising molecule from a preclinical candidate to a viable therapeutic agent is contingent upon a thorough understanding of its behavior within a biological system. To date, specific studies detailing the pharmacokinetics of this compound are not available in the public domain. This guide will therefore first summarize its known pharmacodynamics and then construct a predictive pharmacokinetic profile by drawing parallels with the well-documented ADME pathways of other flavonoids.[1][3][4]

Pharmacodynamics: Mechanism of Anxiolytic Action

The primary mechanism of action for this compound is its function as a modulator of the GABAA receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. It acts as a partial agonist or a low-efficacy modulator at the benzodiazepine binding site, which is distinct from the GABA binding site.[1][5] This interaction allosterically enhances the effect of GABA, leading to an increased frequency of chloride channel opening and subsequent hyperpolarization of the neuron, which produces a calming or anxiolytic effect. Studies have indicated that this compound exhibits a higher affinity for GABAA receptors that include the α1β2γ2 subunits.[5][6]

Figure 1: Mechanism of action of this compound at the GABAA receptor.

Predicted Pharmacokinetic Profile

While specific quantitative data for this compound is lacking, a hypothetical profile can be constructed based on general flavonoid ADME principles.

Absorption

Flavonoid aglycones, like this compound, are generally more lipophilic than their glycoside counterparts and are thus expected to be absorbed from the small intestine via passive diffusion.[4] Preclinical studies have utilized both oral and intraperitoneal (i.p.) administration, indicating systemic absorption is achievable.[2] However, the bioavailability of flavonoids can be low and variable due to factors such as poor aqueous solubility and significant first-pass metabolism in the gut wall and liver.[7]

Distribution

Following absorption, this compound would enter systemic circulation and distribute to various tissues. Its ability to exert central anxiolytic effects confirms its capacity to cross the blood-brain barrier. Like many drugs, it is likely to bind to plasma proteins, such as albumin, which would influence its volume of distribution and free concentration.

Metabolism

Flavonoids undergo extensive Phase I and Phase II metabolism.[1][3] For this compound, the metabolic pathway is predicted to involve two key transformations:

-

Phase I Metabolism: The nitro groups (-NO₂) are susceptible to reduction by nitroreductases, including cytochrome P450 enzymes, to form amino (-NH₂) derivatives. This is a common metabolic pathway for nitroaromatic compounds.[8] Other potential Phase I reactions include hydroxylation on the flavonoid rings.

-

Phase II Metabolism: The resulting amino and any hydroxyl groups would then be readily conjugated with glucuronic acid (via UDP-glucuronosyltransferases, UGTs) or sulfate (via sulfotransferases, SULTs) to form more water-soluble metabolites for excretion.[1]

It is also plausible that the gut microbiota could play a significant role in the initial metabolism, particularly in the reduction of the nitro groups, prior to absorption.[9]

Figure 2: Predicted metabolic pathway for this compound.

Excretion

The water-soluble glucuronide and sulfate conjugates of the metabolites are expected to be the primary forms excreted from the body, primarily via the urine and, to a lesser extent, the bile.[7]

Quantitative Pharmacokinetic Data

Definitive quantitative pharmacokinetic parameters for this compound have not been reported in peer-reviewed literature. The following tables are presented as a template for future studies.

Table 1: In Vivo Pharmacokinetic Parameters of this compound

| Parameter | Symbol | Value | Units | Species/Dose |

|---|---|---|---|---|

| Maximum Concentration | Cmax | Data Not Available | ng/mL | |

| Time to Maximum Conc. | Tmax | Data Not Available | hours | |

| Area Under the Curve | AUC0-t | Data Not Available | ng·h/mL | |

| Elimination Half-life | t1/2 | Data Not Available | hours | |

| Bioavailability | F | Data Not Available | % | |

| Clearance | CL | Data Not Available | L/h/kg |

| Volume of Distribution | Vd | Data Not Available | L/kg | |

Table 2: Physicochemical and ADME Properties

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 312.24 | Calculated |

| LogP | Data Not Available | |

| Aqueous Solubility | Data Not Available | |

| Plasma Protein Binding | Data Not Available | |

| In Vitro Metabolism | Data Not Available | (e.g., Liver Microsomes) |

| CYP Inhibition (IC50) | Data Not Available | |

Proposed Experimental Protocols

To address the existing data gap, the following experimental protocols are proposed.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a foundational study to determine key pharmacokinetic parameters.

-

Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 200-250g.

-

Housing: Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water. Acclimatize for at least 7 days prior to the study.

-

Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80) for oral (p.o.) administration and in a solution (e.g., saline with 10% DMSO) for intravenous (i.v.) administration.

-

Dosing:

-

Group 1 (Oral): Administer a single dose of 10 mg/kg via oral gavage.

-

Group 2 (Intravenous): Administer a single dose of 2 mg/kg via tail vein injection.

-

-

Blood Sampling: Collect serial blood samples (~150 µL) from the tail vein or via a cannula at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Sample Processing: Collect blood into heparinized tubes. Centrifuge immediately at 4,000 rpm for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

-

Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin). Bioavailability (F) will be calculated as (AUCp.o. / AUCi.v.) × (Dosei.v. / Dosep.o.) × 100.

Figure 3: General workflow for an in vivo pharmacokinetic study.

Bioanalytical Method for Quantification in Plasma

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound and its potential metabolites in plasma.

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for injection.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient elution to separate the analyte from endogenous matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.

-

Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and its metabolites must be determined by infusion of authentic standards.

-

-

Validation: The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and matrix effect.

Conclusion and Future Directions

This compound remains a compound of interest due to its selective anxiolytic activity. However, the current lack of pharmacokinetic data represents a significant hurdle to its development. The predictive profile and experimental protocols outlined in this guide provide a clear roadmap for future research. Definitive studies are essential to characterize its ADME properties, identify its primary metabolites, and establish a clear relationship between dose, plasma concentration, and pharmacodynamic effect. Such data are indispensable for assessing its drug-like properties and making informed decisions about its potential progression as a therapeutic candidate.

References

- 1. Metabolism of flavonoids in human: a comprehensive review [pubmed.ncbi.nlm.nih.gov]

- 2. Anxioselective properties of 6,3'-dinitroflavone, a high-affinity benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and metabolism of dietary flavonoids in humans. | Semantic Scholar [semanticscholar.org]

- 4. vup.sk [vup.sk]

- 5. 6,3'-Dinitroflavone is a low efficacy modulator of GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

- 7. ijns.sums.ac.ir [ijns.sums.ac.ir]

- 8. 2-Nitrofluorene metabolism in the rat lung. Pharmacokinetic and metabolic effects of beta-naphthoflavone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Route of administration determines the anxiolytic activity of the flavonols kaempferol, quercetin and myricetin--are they prodrugs? - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3',6-Dinitroflavone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3',6-Dinitroflavone, a compound of interest for its potential pharmacological activities. The synthesis is proposed as a two-step process, commencing with the synthesis of the precursor 3'-Nitroflavone, followed by a nitration reaction to yield the final product.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the key compounds in the synthesis of this compound. These values are based on typical yields and characteristics of similar compounds reported in the literature.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| 2'-Hydroxy-3-nitrochalcone | C₁₅H₁₁NO₄ | 269.25 | 185-190 | 85-95 |

| 3'-Nitroflavone | C₁₅H₉NO₄ | 267.24 | 210-215 | 80-90 |

| This compound | C₁₅H₈N₂O₆ | 312.24 | >250 | 60-70 |

Experimental Protocols

Step 1: Synthesis of 3'-Nitroflavone

This step involves the Claisen-Schmidt condensation of 2'-hydroxyacetophenone and 3-nitrobenzaldehyde to form 2'-hydroxy-3-nitrochalcone, followed by oxidative cyclization to 3'-nitroflavone.

Materials and Reagents:

-

2'-Hydroxyacetophenone

-

3-Nitrobenzaldehyde

-

Ethanol

-

Potassium Hydroxide (KOH)

-

Iodine (I₂)

-

Dimethyl Sulfoxide (DMSO)

-

Hydrochloric Acid (HCl), dilute

-

Distilled water

Procedure:

-

Chalcone Formation:

-

In a round-bottom flask, dissolve 1.36 g (10 mmol) of 2'-hydroxyacetophenone and 1.51 g (10 mmol) of 3-nitrobenzaldehyde in 50 mL of ethanol.

-

To this solution, add a solution of 1.12 g (20 mmol) of potassium hydroxide in 10 mL of water, dropwise, with constant stirring at room temperature.

-

Continue stirring the reaction mixture for 12-16 hours. The formation of a yellow precipitate indicates the formation of the chalcone.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.

-

Filter the precipitated 2'-hydroxy-3-nitrochalcone, wash thoroughly with cold water, and dry under vacuum.

-

-

Flavone Cyclization:

-

In a separate flask, dissolve the dried 2'-hydroxy-3-nitrochalcone (10 mmol) in 30 mL of DMSO.

-

Add a catalytic amount of iodine (approximately 0.25 g, 1 mmol) to the solution.

-

Heat the mixture at 100-110 °C for 2-3 hours.

-

Monitor the reaction by TLC until the chalcone spot disappears.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing a cold aqueous solution of sodium thiosulfate to quench the excess iodine.

-

The precipitated 3'-Nitroflavone is collected by filtration, washed with water, and recrystallized from ethanol or acetic acid to obtain a pure product.

-

Step 2: Synthesis of this compound

This step involves the nitration of the synthesized 3'-Nitroflavone using a mixture of concentrated nitric acid and sulfuric acid.

Materials and Reagents:

-

3'-Nitroflavone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Crushed ice

-

Distilled water

Procedure:

-

Nitration Reaction:

-

In a flask immersed in an ice bath, carefully add 1.34 g (5 mmol) of 3'-Nitroflavone to 10 mL of concentrated sulfuric acid with stirring. Ensure the temperature is maintained between 0-5 °C.

-